molecular formula C17H13ClN2O4 B2904470 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327171-97-0

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2904470
CAS No.: 1327171-97-0
M. Wt: 344.75
InChI Key: ZWUJOZMEISMVGE-JZJYNLBNSA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic compound based on the chromene (also known as benzopyran or coumarin) core structure, a class of molecules known for diverse biological activities. This particular derivative is of significant interest in medicinal chemistry research, primarily for the development of novel antibacterial agents. The structural activity relationship (SAR) of chromene derivatives indicates that substitutions at the C-3 and C-4 positions of the core scaffold, such as the imino and carboxamide groups found in this compound, are crucial for enhancing its potency and interaction with biological targets . The presence of the 7-hydroxy group and the specific (3-chloro-4-methoxyphenyl)imino side chain are designed to optimize its electronic properties and binding affinity. Beyond antimicrobial applications, chromene-based compounds are actively investigated for their potential in treating autoimmune disorders, such as type 1 diabetes and rheumatoid arthritis, as well as for inhibitory activity against viral proteases, including the SARS-CoV-2 main protease (Mpro) . The proposed mechanism of action for such molecules often involves binding to specific enzymatic sites, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) for autoimmune applications or viral proteases for antiviral research, thereby modulating biochemical pathways critical to disease progression . Researchers value this compound as a key chemical tool for probing these mechanisms and as a lead structure for the rational design of more effective therapeutics. This product is intended for non-human research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(7-13(14)18)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJOZMEISMVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, chromene core, and carboxamide group. These modifications significantly alter physicochemical and biological properties:

Compound Name Substituents (Phenyl/Chromene/Carboxamide) Molecular Weight Key Properties/Activities Reference
Target Compound: (2Z)-2-[(3-Chloro-4-Methoxyphenyl)Imino]-7-Hydroxy-2H-Chromene-3-Carboxamide 3-Cl, 4-OCH₃ / 7-OH / NH₂ 387.8 (calc.) High polarity due to -OH and -NH₂ groups
(2Z)-2-[(4-Fluoro-2-Methylphenyl)Imino]-N-(Furan-2-ylmethyl)-7-Hydroxy-2H-Chromene-3-Carboxamide 4-F, 2-CH₃ / 7-OH / N-(furan-2-ylmethyl) 392.4 Enhanced lipophilicity (furan substituent)
(2Z)-2-[(5-Chloro-2-Methoxyphenyl)Imino]-N-(1,3-Thiazol-2-yl)-2H-Chromene-3-Carboxamide 5-Cl, 2-OCH₃ / No 7-OH / N-(thiazol-2-yl) ~375.8 (calc.) Potential kinase inhibition activity
Methyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate 7-N(CH₂CH₃)₂ / 2-Oxo / COOCH₃ 275.3 Fluorescent properties

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence hydrogen-bonding capacity. The 3-chloro-4-methoxy substitution in the target compound may improve binding to hydrophobic enzyme pockets compared to fluoro or methyl analogs .
  • Hydroxyl vs. Alkoxy Groups: The 7-hydroxyl group in the target compound increases hydrophilicity, contrasting with the lipophilic diethylamino group in methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate .

Physicochemical Properties

Lipophilicity (log k) and solubility are critical for bioavailability.

  • HPLC-Derived log k Values: Compounds with aryl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) exhibit log k values ranging from 2.1–3.5, suggesting moderate lipophilicity . The target compound’s 7-hydroxyl group likely reduces its log k compared to non-polar analogs.
  • Solubility: The presence of polar groups (-OH, -NH₂) in the target compound may improve aqueous solubility relative to methyl or ethyl ester derivatives (e.g., methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) .

Q & A

Q. What are the key synthetic steps for producing (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide?

The synthesis involves multi-step organic reactions:

  • Condensation : Reacting a substituted salicylaldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) with an amine precursor to form the imine bond.
  • Cyclization : Acid- or base-catalyzed cyclization to construct the chromene backbone.
  • Functionalization : Introducing the carboxamide group via coupling reactions (e.g., using EDC/HOBT in DMF).
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the structural configuration of this compound confirmed experimentally?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms Z-configuration at the imine bond (δ 8.2–8.5 ppm for imine protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (e.g., m/z 415.08 [M+H]+).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

  • Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
  • Experimental Design : Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity). For kinetic studies, optimize solvent mixtures to maintain stability .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalysts) impact synthesis yield and purity?

  • Temperature : Elevated temperatures (70–90°C) accelerate imine formation but may promote side reactions (e.g., hydrolysis).
  • Solvent : Ethanol or methanol enhances nucleophilicity in condensation steps; acetonitrile improves cyclization efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) improve regioselectivity in chromene ring formation .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulates binding to targets like kinases or proteases (e.g., AutoDock Vina identifies interactions with ATP-binding pockets).
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, OCH3) with bioactivity (R² > 0.85 in anticancer screens) .

Q. How do substituents (e.g., chloro, methoxy) modulate pharmacological activity?

  • Chloro Group : Enhances lipophilicity (logP ~2.8) and membrane permeability.
  • Methoxy Group : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition).
  • SAR Studies : Fluorine substitution at the 4-position increases metabolic stability but reduces solubility .

Q. What analytical techniques resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex mixtures.
  • Isotopic Labeling : Traces reaction intermediates (e.g., 13C-labeled precursors).
  • HPLC-MS/MS : Detects degradation products under stress conditions (e.g., pH 9.0) .

Q. What strategies optimize regioselectivity in substitution reactions?

  • Directing Groups : Use ortho-methoxy substituents to guide electrophilic substitution.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 75% → 92% in 30 minutes).
  • Protecting Groups : Temporarily block hydroxyl groups during imine formation .

Q. How does stereochemistry at the imine bond (Z-configuration) influence bioactivity?

  • Z-Configuration : Prevents steric clashes in enzyme binding pockets (e.g., IC50 = 1.2 µM vs. 8.7 µM for E-isomer in kinase assays).
  • Chiral HPLC : Separates isomers for individual activity testing .

Q. What enzyme targets are predicted via molecular docking studies?

  • Kinases : CDK2 and EGFR (binding energy ≤ −9.5 kcal/mol).
  • Proteases : MMP-9 (∆G = −10.2 kcal/mol).
  • Validation : Follow-up with enzymatic inhibition assays (e.g., fluorogenic substrates) .

Notes

  • Methodological Rigor : Always validate computational predictions with in vitro assays (e.g., SPR, ITC).
  • Data Reproducibility : Replicate synthesis ≥3 times; report mean ± SD for yields and bioactivity.
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds.

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